3-tert-Butyl-3-methyloxirane-2-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3-tert-Butyl-3-methyloxirane-2-carbonitrile are not well-documented. it is reasonable to assume that large-scale synthesis would involve optimized reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-3-methyloxirane-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-tert-Butyl-3-methyloxirane-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-3-methyloxirane-2-carbonitrile is not well-understood. it is likely that its effects are mediated through interactions with specific molecular targets and pathways. These interactions may involve binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butyl-3-methyloxirane-2-carboxylic acid
- 3-tert-Butyl-3-methyloxirane-2-methanol
- 3-tert-Butyl-3-methyloxirane-2-amine
Uniqueness
3-tert-Butyl-3-methyloxirane-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in applications where these characteristics are essential.
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-tert-butyl-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-7(2,3)8(4)6(5-9)10-8/h6H,1-4H3 |
InChI Key |
VESCPZYUACEXSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C(C)(C)C |
Origin of Product |
United States |
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